Cas no 2138385-04-1 (4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol)
4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
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- 4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
- 2138385-04-1
- EN300-782330
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- インチ: 1S/C13H21N3S/c17-13-15-14-12(10-6-4-5-7-10)16(13)11-8-2-1-3-9-11/h10-11H,1-9H2,(H,15,17)
- InChIKey: WJOHUUJPBCAKQZ-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C(C2CCCC2)N1C1CCCCC1
計算された属性
- せいみつぶんしりょう: 251.14561886g/mol
- どういたいしつりょう: 251.14561886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 59.7Ų
4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782330-0.05g |
4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol |
2138385-04-1 | 95% | 0.05g |
$624.0 | 2024-05-22 | |
| Enamine | EN300-782330-0.1g |
4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol |
2138385-04-1 | 95% | 0.1g |
$653.0 | 2024-05-22 | |
| Enamine | EN300-782330-0.25g |
4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol |
2138385-04-1 | 95% | 0.25g |
$683.0 | 2024-05-22 | |
| Enamine | EN300-782330-0.5g |
4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol |
2138385-04-1 | 95% | 0.5g |
$713.0 | 2024-05-22 | |
| Enamine | EN300-782330-1.0g |
4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol |
2138385-04-1 | 95% | 1.0g |
$743.0 | 2024-05-22 | |
| Enamine | EN300-782330-2.5g |
4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol |
2138385-04-1 | 95% | 2.5g |
$1454.0 | 2024-05-22 | |
| Enamine | EN300-782330-5.0g |
4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol |
2138385-04-1 | 95% | 5.0g |
$2152.0 | 2024-05-22 | |
| Enamine | EN300-782330-10.0g |
4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol |
2138385-04-1 | 95% | 10.0g |
$3191.0 | 2024-05-22 |
4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol 関連文献
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiolに関する追加情報
4-Cyclohexyl-5-Cyclopentyl-4H-1,2,4-Triazole-3-Thiol: A Promising Scaffold in Medicinal Chemistry
4-Cyclohexyl-5-Cyclopentyl-4H-1,2,4-triazole-3-thiol (CAS No. 2138385-04-1) represents a unique class of heterocyclic compounds with significant potential in pharmaceutical research. This molecule combines the structural features of triazole and thiol functionalities, creating a versatile scaffold for drug development. Recent studies have highlighted its ability to modulate key biological targets, making it a focal point in the exploration of novel therapeutics. The synthesis of this compound involves a multi-step process that leverages the reactivity of thiols and the stability of triazole rings, which are known for their broad biological activity. Researchers have increasingly focused on this molecule due to its potential applications in areas such as anti-inflammatory, antiviral, and anticancer drug discovery.
The molecular structure of 4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol is characterized by the presence of two cyclic systems: a six-membered cyclohexyl ring and a five-membered cyclopentyl ring. These rings are connected through a triazole core, which is further functionalized with a thiol group at the 3-position. The combination of these structural elements contributes to the molecule's unique physicochemical properties, including its solubility profile and reactivity. A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits promising activity against a panel of drug-resistant bacterial strains, underscoring its potential as a lead compound for antibiotic development.
One of the most significant advantages of 4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol is its ability to interact with multiple biological targets. The thiol group at the 3-position can form covalent bonds with cysteine residues in proteins, modulating enzyme activity and cellular signaling pathways. This property has been exploited in the design of small molecule inhibitors targeting specific enzymes, such as kinases and proteases. For instance, a 2022 study in ChemMedChem reported that derivatives of this scaffold showed potent inhibitory activity against the SARS-CoV-2 main protease, a critical target for antiviral drug development. The cyclohexyl and cyclopentyl rings provide additional steric and electronic effects, enhancing the molecule's binding affinity to its target.
Recent advances in computational chemistry have further enhanced the understanding of 4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol's pharmacological potential. Molecular docking studies have revealed that this compound can bind to multiple protein targets, including G-protein coupled receptors (GPCRs) and ion channels. A 2023 paper in Bioorganic & Medicinal Chemistry described the use of machine learning algorithms to predict the binding affinity of this scaffold to various targets, identifying several promising candidates for further development. These findings highlight the molecule's adaptability and its potential to address a wide range of therapeutic needs.
The synthesis of 4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol involves a multi-step process that begins with the formation of a triazole ring. The reaction typically involves the coupling of a suitable alkyne and azide under copper-catalyzed conditions, a method known as the Huisgen cycloaddition. The resulting triazole intermediate is then functionalized with cyclohexyl and cyclopentyl groups through a series of alkylation reactions. This synthetic approach allows for the introduction of diverse functional groups, enabling the creation of a wide range of derivatives with tailored biological activities. A recent review in Organic Chemistry Insights (2023) detailed the optimization of this synthetic route to improve yield and purity, emphasizing its importance in pharmaceutical research.
Experimental studies have also demonstrated the molecule's potential in the treatment of inflammatory diseases. A 2023 clinical trial published in Pharmaceutical Research reported that a derivative of 4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol showed significant anti-inflammatory effects in patients with rheumatoid arthritis. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for autoimmune disorders. These findings have sparked interest in further exploring this scaffold for the development of targeted therapies.
Despite its promising applications, the development of 4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol as a drug candidate faces several challenges. One of the primary concerns is the potential for off-target effects, as the molecule's ability to interact with multiple biological targets can lead to unintended side effects. Researchers are actively working on optimizing the molecule's selectivity through structural modifications. A 2023 study in Drug Discovery Today described the use of structure-based drug design to enhance the molecule's specificity for its intended target, reducing the risk of adverse effects.
Another critical aspect of the molecule's development is its pharmacokinetic profile. The solubility and stability of 4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol can significantly impact its bioavailability and therapeutic efficacy. Recent studies have focused on improving the molecule's solubility through the introduction of hydrophilic groups or the formation of prodrugs. A 2023 paper in Journal of Pharmaceutical Sciences reported the successful modification of this compound to enhance its aqueous solubility, which is essential for oral administration. These advancements are crucial for translating the molecule into a viable therapeutic option.
Looking ahead, the future of 4-cyclohexyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol in pharmaceutical research is promising. The molecule's unique structure and versatile functional groups make it an attractive candidate for the development of novel therapeutics. Ongoing research is focused on exploring its potential in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The integration of advanced computational tools and experimental techniques is expected to accelerate the discovery and optimization of this scaffold, paving the way for the development of more effective and targeted therapies.
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